Fmoc-meape(5)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-meape(5)-OH: is a synthetic peptide derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The compound is often used in the preparation of multi-antigenic peptides and other complex peptide structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-meape(5)-OH is widely used in the synthesis of multi-antigenic peptides, which are used as vaccines and in immunological research. The compound allows for the preparation of complex peptide structures with multiple antigenic sites.
Biology: In biological research, this compound is used to study protein-protein interactions and to develop peptide-based inhibitors of enzymes and receptors. The compound is also used in the development of peptide-based drugs.
Medicine: In medicine, this compound is used in the development of peptide-based therapeutics for the treatment of various diseases, including cancer and infectious diseases. The compound is also used in the development of diagnostic tools and imaging agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and vaccines. The compound is also used in the development of peptide-based materials for use in biotechnology and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-meape(5)-OH typically involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. The synthesis is carried out using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support. The Fmoc group is removed using a base, such as piperidine, to allow for the addition of the next amino acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS techniques. The process is automated to ensure high efficiency and reproducibility. The use of automated peptide synthesizers allows for the rapid assembly of the peptide chain, followed by purification using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group for further reactions.
Coupling: The exposed amino group reacts with the carboxyl group of the next amino acid in the presence of coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent, such as trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers, such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The major product of these reactions is the desired peptide sequence, which can be further purified and characterized using techniques such as HPLC and mass spectrometry.
Wirkmechanismus
The mechanism of action of Fmoc-meape(5)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the stepwise assembly of the peptide chain. The deprotection of the Fmoc group exposes the amino group for further reactions, enabling the synthesis of complex peptide structures.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(Meape)-OH: Similar to Fmoc-meape(5)-OH, but with a different amino acid sequence.
Fmoc-Ala(Meape)-OH: Similar to this compound, but with alanine instead of the meape sequence.
Fmoc-Gly(Meape)-OH: Similar to this compound, but with glycine instead of the meape sequence.
Uniqueness: this compound is unique in its ability to form multi-antigenic peptides with multiple antigenic sites. The compound’s structure allows for the preparation of complex peptide structures that are not possible with other similar compounds. This makes this compound a valuable tool in peptide synthesis and research.
Eigenschaften
IUPAC Name |
5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(13-7-6-12-20(23)24)21(25)26-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACCHZGQHFDCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-48-7 |
Source
|
Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.